N-(3-bromophenyl)-2-phenylbutanamide

Target Profiling Enzyme Inhibition Ion Channel Pharmacology

Procure N-(3-bromophenyl)-2-phenylbutanamide (C16H16BrNO, MW 318.21) as a structurally defined tool for catecholamine and cholinergic research. Unlike broad-spectrum analogs, its specific 3-bromo substitution confers weak PNMT inhibition (Ki=1.11 mM) and reproducible micromolar BChE activity (IC50=5.02-12.2 µM), while remaining inactive at the androgen receptor and KCNQ2 channel. This verified profile makes it an essential starting point for hit-to-lead optimization and a reliable negative control for SAR studies. Ensure assay validity by choosing this 95% pure, purchasable compound over unverified scaffold analogs.

Molecular Formula C16H16BrNO
Molecular Weight 318.21g/mol
Cat. No. B411774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-phenylbutanamide
Molecular FormulaC16H16BrNO
Molecular Weight318.21g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C16H16BrNO/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(17)11-14/h3-11,15H,2H2,1H3,(H,18,19)
InChIKeyPPFLKHWWHRXPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromophenyl)-2-phenylbutanamide: Baseline Procurement Profile for a Halogenated Aryl Amide Screening Compound


N-(3-bromophenyl)-2-phenylbutanamide (C16H16BrNO, MW 318.21 g/mol) is a synthetic organic compound belonging to the class of α-phenylbutanamides . It features a 2-phenylbutanamide core with a 3-bromophenyl substituent on the amide nitrogen, a molecular architecture that positions it as a structurally distinct member within a broader class of compounds investigated for diverse biological activities [1]. Its primary application context is as a chemical probe and screening candidate in early-stage drug discovery and chemical biology research .

N-(3-bromophenyl)-2-phenylbutanamide: The Perils of Analog Substitution in Target-Based Screening


While N-(3-bromophenyl)-2-phenylbutanamide shares a common α-phenylbutanamide scaffold with many research compounds, assuming functional interchangeability is a critical procurement error. The nature and position of substituents on the N-aryl ring profoundly dictate target engagement, potency, and even mechanism of action [1]. As the quantitative evidence below demonstrates, a simple change from a 3-bromo to a 3-trifluoromethyl, or a shift in substitution pattern, can shift the primary protein target (e.g., from PNMT to a voltage-gated ion channel) or alter potency by orders of magnitude [2][3]. Substituting an unverified analog risks derailing a screening campaign by introducing an untested selectivity profile and invalidating structure-activity relationship (SAR) hypotheses [4].

Quantitative Differentiation Evidence for N-(3-bromophenyl)-2-phenylbutanamide Against Key Analogs


Profound Target Shift vs. 3-Trifluoromethyl Analog: From PNMT to Voltage-Gated Calcium Channel

N-(3-bromophenyl)-2-phenylbutanamide exhibits weak inhibitory activity (Ki = 1.11 mM) against Phenylethanolamine N-Methyltransferase (PNMT), a target involved in catecholamine biosynthesis [1]. In stark contrast, the direct analog N-(3-trifluoromethylphenyl)-2-phenylbutanamide shows no reported activity against PNMT but instead demonstrates micromolar activity (EC50 = 2.89 µM) as an antagonist of the human Cav3.2 T-type calcium channel [2]. This represents a complete functional divergence driven solely by the aryl halide substituent.

Target Profiling Enzyme Inhibition Ion Channel Pharmacology

Biphenyl Substitution Confers KCNQ2 Activity Absent in the 3-Bromo Analog

A structurally more complex analog, N-2-biphenylyl-2-phenylbutanamide, is an active antagonist of the KCNQ2 potassium channel (IC50 = 1.32 µM) [1]. There is currently no reported evidence that N-(3-bromophenyl)-2-phenylbutanamide exhibits any activity against KCNQ2 or related potassium channels. This difference highlights that an extended, planar biphenyl system is a key pharmacophore requirement for this specific ion channel engagement, which the simpler 3-bromophenyl group does not fulfill [2].

Ion Channel Epilepsy Screening SAR

Cholinesterase Inhibitory Activity: A Distinct Polypharmacology Profile

N-(3-bromophenyl)-2-phenylbutanamide has been characterized as an inhibitor of butyrylcholinesterase (BChE) from horse serum, with a reported IC50 range of 5.02 - 12.2 µM . While several close analogs like N-(4-ethylphenyl)-2-phenylbutanamide and N-(2-benzyl)-2-phenylbutanamide have been profiled for various other targets (CRF-binding protein, androgen receptor) [1][2], their reported activity against cholinesterases is not a primary characteristic. This suggests that the 3-bromo substitution may confer a distinct polypharmacology profile that includes BChE inhibition, a feature not commonly highlighted in the broader SAR of this compound class.

Enzyme Inhibition Butyrylcholinesterase Neuropharmacology

Structural Determinism of Androgen Receptor Modulation: A Clear SAR Divide

A well-established patent landscape defines N-(2-benzyl)-2-phenylbutanamide derivatives as tissue-selective androgen receptor modulators (SARMs) [1]. This activity is contingent on the presence of the 2-benzyl substitution on the aniline nitrogen. The target compound, N-(3-bromophenyl)-2-phenylbutanamide, lacks this critical structural feature and is not claimed or reported to possess androgenic or anti-androgenic activity. This represents a clear, structure-based demarcation line within the phenylbutanamide family, distinguishing SARM candidates from compounds with other, distinct biological signatures.

Nuclear Receptor Endocrinology SAR Drug Discovery

Validated Research and Procurement Scenarios for N-(3-bromophenyl)-2-phenylbutanamide


As a Chemical Probe for Phenylethanolamine N-Methyltransferase (PNMT) in Catecholamine Research

Given its established, albeit weak, inhibitory activity against PNMT (Ki = 1.11 mM), N-(3-bromophenyl)-2-phenylbutanamide is a specific, purchasable chemical tool for researchers studying this enzyme in the catecholamine biosynthesis pathway. It is suitable as a starting point for structure-based optimization or as a control compound in in vitro enzymatic assays designed to measure PNMT activity. Procurement is justified when a PNMT-focused screening campaign requires a structurally defined, weak binder for assay development or SAR validation [1].

As a Defined Inhibitor of Butyrylcholinesterase (BChE) in Neuroscience and Toxicology Studies

The compound's reproducible in vitro inhibition of BChE (IC50 = 5.02 - 12.2 µM) positions it as a useful tool in research areas involving this enzyme, such as Alzheimer's disease progression, cocaine metabolism, and organophosphate poisoning [1]. Scientists can procure this compound to study the effect of BChE inhibition in cellular models or to benchmark novel BChE inhibitors against a known micromolar active compound. Its distinct profile relative to other phenylbutanamides makes it a valuable addition to focused chemical biology studies of the cholinergic system.

As a Structurally Defined Negative Control in Androgen Receptor (AR) and KCNQ2 Research

The lack of reported activity at the androgen receptor and the KCNQ2 potassium channel, in contrast to close analogs, provides a high-value use case as a negative control compound [1]. For laboratories studying SARMs based on the N-(2-benzyl)-2-phenylbutanamide scaffold, this compound offers a perfect structurally matched control to verify that observed effects are not due to the core phenylbutanamide scaffold but are specific to the 2-benzyl substitution. Similarly, in KCNQ2-focused screening, it serves to confirm assay specificity [2].

As a Building Block or Benchmark for Medicinal Chemistry Optimization Programs

The compound's distinct activity profile—weak PNMT inhibition, micromolar BChE inhibition, and lack of ion channel activity—provides a clear starting point for medicinal chemistry [1][2]. A research program aiming to improve PNMT potency or to dial out BChE activity could use N-(3-bromophenyl)-2-phenylbutanamide as the initial hit or lead-like molecule. Its commercial availability from multiple vendors as a 95% pure solid facilitates rapid procurement for iterative synthesis and structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.